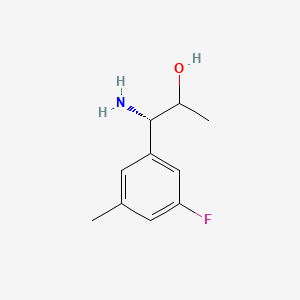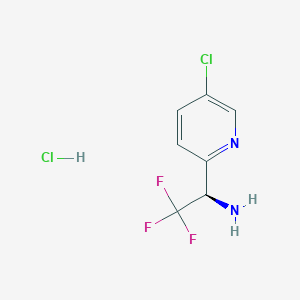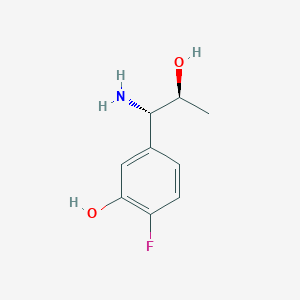![molecular formula C9H9N3O2S B13047838 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide CAS No. 2102409-63-0](/img/structure/B13047838.png)
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxamide group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxy-5-methylthiophene-3-carboxylic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated thienopyrimidine derivatives.
科学的研究の応用
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
類似化合物との比較
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another thienopyrimidine derivative with different substituents.
Pyrazolo[3,4-D]pyrimidine: A structurally related compound with a pyrazole ring fused to the pyrimidine core.
Pyrimido[4,5-D]pyrimidine: A bicyclic system with similar biological activities.
Uniqueness: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and carboxamide groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
2102409-63-0 |
|---|---|
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC名 |
4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-4-11-5-3-6(8(10)13)15-7(5)9(12-4)14-2/h3H,1-2H3,(H2,10,13) |
InChIキー |
IVWSTNBBMDWKMP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)



![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)







